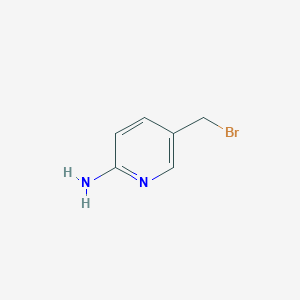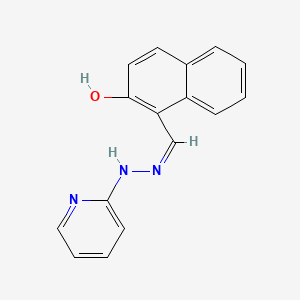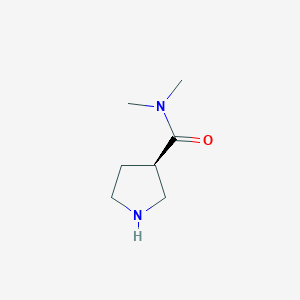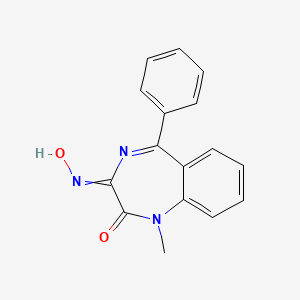![molecular formula C14H13N3O2 B1649765 N-[(4-methylphenyl)methylideneamino]-4-nitroaniline CAS No. 10477-83-5](/img/structure/B1649765.png)
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline can be synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-nitrophenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso and azo compounds.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)methylideneamino]-4-nitroaniline involves its interaction with molecular targets through its hydrazone linkage. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-[(4-Methylphenyl)methylidene]-2-(4-chlorophenyl)hydrazine
- 1-[(4-Methylphenyl)methylidene]-2-(4-methoxyphenyl)hydrazine
- 1-[(4-Methylphenyl)methylidene]-2-(4-bromophenyl)hydrazine
Comparison: N-[(4-methylphenyl)methylideneamino]-4-nitroaniline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes. In contrast, similar compounds with different substituents (e.g., chloro, methoxy, bromo) exhibit different reactivity and biological properties due to the nature of the substituents.
Propriétés
Numéro CAS |
10477-83-5 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C14H13N3O2/c1-11-2-4-12(5-3-11)10-15-16-13-6-8-14(9-7-13)17(18)19/h2-10,16H,1H3 |
Clé InChI |
ZOAAHAWFYOXJHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(1-isobutyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)-4-methylbenzamide](/img/structure/B1649682.png)
![9-(3,4-dihydroxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1649688.png)
![9-(3-hydroxy-4-methoxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1649689.png)
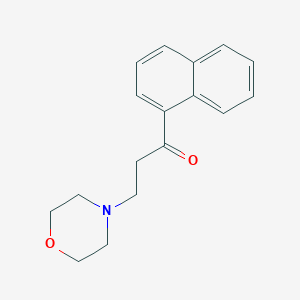
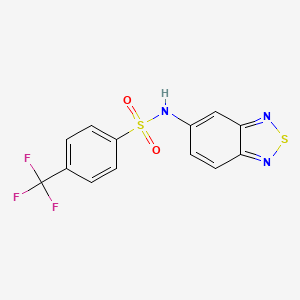

![N-[ethyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1649695.png)
